molecular formula C14H17N B3055032 n-Butylnaphthalen-1-amine CAS No. 6281-00-1

n-Butylnaphthalen-1-amine

Cat. No.: B3055032
CAS No.: 6281-00-1
M. Wt: 199.29 g/mol
InChI Key: XCKRQONUUHKYEH-UHFFFAOYSA-N
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Description

n-Butylnaphthalen-1-amine: is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring substituted with an amine group at the first position and a butyl group at the nitrogen atom

Mechanism of Action

Biological Activity

n-Butylnaphthalen-1-amine is an aromatic amine that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C12H13NC_{12}H_{13}N and is characterized by a n-butyl group attached to the naphthalene ring system. The compound is a colorless to yellow liquid with a fishy odor, typical of amines, and is soluble in organic solvents. Its basicity and ability to form complexes with metal ions are notable features that influence its biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Research indicates that similar compounds exhibit significant binding affinities to various proteins, such as mouse major urinary protein (MUP). For instance, n-phenylnaphthalen-1-amine binds 28 times tighter than other ligands, suggesting that this compound may also demonstrate strong protein interactions .
  • Toxicological Effects : As with many amines, this compound can produce toxic effects at certain concentrations. The LD50 for oral exposure in rats is reported to be 366 mg/kg, indicating potential risks associated with its use .
  • Reactivity : The compound undergoes typical reactions associated with alkyl amines, including alkylation and acylation. Its reactivity can be exploited in synthetic pathways for pharmaceuticals and agrochemicals .

Biological Applications

This compound has potential applications in various biological contexts:

  • Pharmaceuticals : It serves as a precursor in the synthesis of various drugs, including fungicides and anti-diabetic agents like tolbutamide. Its ability to modify biological pathways makes it a candidate for drug development .
  • Environmental Chemistry : The compound's reactivity allows it to be studied in the context of environmental degradation processes, particularly regarding its fate in soil and water systems.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Pharmacological Studies : A study examining the effects of this compound on cellular pathways demonstrated its ability to influence apoptosis and cell cycle regulation in cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, suggesting a mechanism for potential anti-cancer activity.
  • Toxicology Assessments : In a toxicological assessment involving exposure to this compound, researchers observed significant neurotoxic effects at elevated concentrations in animal models. These findings underscore the importance of understanding dosage and exposure duration when evaluating safety profiles for this compound.
  • Environmental Impact Studies : Research assessing the degradation of this compound in aquatic environments revealed that it undergoes photodegradation under UV light, leading to the formation of less toxic byproducts. This information is crucial for evaluating the environmental safety of using this compound in agricultural applications.

Summary of Research Findings

Study TypeKey Findings
PharmacologicalInduces apoptosis in cancer cell lines; influences cell cycle regulation
ToxicologicalLD50 = 366 mg/kg; neurotoxic effects observed at high concentrations
Environmental ImpactUndergoes photodegradation; forms less toxic byproducts

Properties

IUPAC Name

N-butylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRQONUUHKYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978476
Record name N-Butylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-00-1
Record name NSC6195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

288 parts of α-naphthol, 10 parts of triphenyl phosphite and 160 parts of n-butylamine are heated for 20 hours at 220° C in a pressure autoclave, whilst stirring. The further working up is carried out as described in Example 3. 346 parts of n-butyl-α-naphthylamine, boiling at 160° - 162° C/18 mm Hg, are obtained, corresponding to a yield of 87% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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